((R)-(((s)-1-(4-bromophenyl)ethyl)amino)(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl)phosphonic acid ((R)-(((s)-1-(4-bromophenyl)ethyl)amino)(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl)phosphonic acid NMDA receptor antagonist. High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 858131-65-4
VCID: VC0006048
InChI: InChI=1S/C17H17BrN3O5P/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26)/t9-,17+/m0/s1
SMILES: CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O
Molecular Formula: C17H17BrN3O5P
Molecular Weight: 454.2 g/mol

((R)-(((s)-1-(4-bromophenyl)ethyl)amino)(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl)phosphonic acid

CAS No.: 858131-65-4

Cat. No.: VC0006048

Molecular Formula: C17H17BrN3O5P

Molecular Weight: 454.2 g/mol

* For research use only. Not for human or veterinary use.

((R)-(((s)-1-(4-bromophenyl)ethyl)amino)(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl)phosphonic acid - 858131-65-4

Specification

CAS No. 858131-65-4
Molecular Formula C17H17BrN3O5P
Molecular Weight 454.2 g/mol
IUPAC Name [(R)-[[(1S)-1-(4-bromophenyl)ethyl]amino]-(2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl]phosphonic acid
Standard InChI InChI=1S/C17H17BrN3O5P/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26)/t9-,17+/m0/s1
Standard InChI Key XXZGNAZRWCBSBK-HUTHGQBESA-N
Isomeric SMILES C[C@@H](C1=CC=C(C=C1)Br)N[C@@H](C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O
SMILES CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O
Canonical SMILES CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O

Introduction

Chemical Identity and Structural Properties

Nomenclature and Molecular Composition

The IUPAC name of this compound is [(1S)-1-[(7-iodo-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]ethyl]phosphonic acid . Its molecular formula is C₁₁H₁₃BrN₃O₅P, with a molecular weight of 426.13 g/mol . The structure features a tetrahydroquinoxaline dione core substituted with a bromophenyl group, an ethylamino side chain, and a phosphonic acid moiety, which confers its NMDA receptor-binding specificity .

Stereochemical Configuration

NVP-AAM077 exhibits chirality at two centers: the (S)-configuration at the 1-(4-bromophenyl)ethylamino group and the (R)-configuration at the phosphonic acid-bearing carbon . This stereochemistry is critical for its selective binding to NMDA receptor subunits, as demonstrated by radioligand displacement assays .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₃BrN₃O₅P
Molecular Weight426.13 g/mol
CAS Registry Number729596-46-7
ChEMBL IDCHEMBL354295
Solubility (Predicted)>10 mM in DMSO

Pharmacological Profile

NMDA Receptor Antagonism

NVP-AAM077 selectively targets the glutamate-binding site of NMDA receptors, exhibiting higher affinity for NR1/NR2A subunits (IC₅₀ = 8 nM) compared to NR1/NR2B (IC₅₀ = 350 nM) . This subunit specificity distinguishes it from non-selective antagonists like ketamine .

Table 2: Receptor Binding Affinities

Receptor SubtypeIC₅₀ (nM)Assay SystemSource
NR1/NR2A8Xenopus oocytes
NR1/NR2B350HEK293 cells

Antidepressant-Like Effects

In rodent models, acute administration of NVP-AAM077 (10–20 mg/kg) reduced immobility time in the forced swim test (FST) by 40–50% within 30 minutes, an effect persisting for 24 hours but diminishing by 7 days . This rapid action correlates with increased glutamate and serotonin efflux in the medial prefrontal cortex (mPFC) .

Molecular Mechanisms and Signaling Pathways

Synaptic Protein Modulation

NVP-AAM077 transiently upregulates synapsin I (30 min post-administration) and GluA1 AMPA receptor subunits, suggesting enhanced synaptic plasticity . Concurrently, it reduces brain-derived neurotrophic factor (BDNF) levels by 50% at 30 min, followed by a 2.5-fold increase at 2 hours .

Glial Interactions

The compound increases glutamate transporter 1 (EAAT1) expression (30 min–1 hr) and transiently elevates glial fibrillary acidic protein (GFAP), indicating astrocytic involvement in its antidepressant effects .

Table 3: Time-Dependent Protein Changes Post-NVP-AAM077

ProteinChange at 30 minChange at 2 hrChange at 24 hr
BDNF↓ 50%↑ 150%No change
EAAT1↑ 40%↑ 35%No change
Synapsin I↑ 30%No changeNo change

Pharmacokinetics and Toxicology

Metabolic Stability

In vitro studies using hepatic microsomes indicate a half-life of 2.3 hours for NVP-AAM077, with primary metabolites arising from oxidative deamination and phosphonic acid conjugation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator